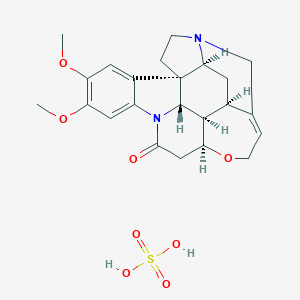

Brucine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 463. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

4845-99-2 |

|---|---|

Molecular Formula |

C23H28N2O8S |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |

InChI |

InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1 |

InChI Key |

JBQBSCWFZJGIQL-SUJBTXFYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

Other CAS No. |

4845-99-2 |

physical_description |

Off-white powder; [Sigma-Aldrich MSDS] |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Foundational & Exploratory

Chiral Resolution of Racemic Acids Using Brucine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, experimental protocols, and underlying principles of using brucine (B1667951) sulfate (B86663) as a chiral resolving agent. The focus is on the diastereomeric salt formation technique, a cornerstone of classical resolution for producing enantiomerically pure compounds, which are critical in the pharmaceutical and fine chemical industries.

The Core Principle: Diastereomeric Salt Formation

The resolution of a racemic mixture—a 50:50 mixture of two enantiomers—is a significant challenge because enantiomers possess identical physical properties in an achiral environment.[1][2] The most common and industrially viable method to separate them is through their conversion into diastereomers, which, unlike enantiomers, have distinct physical properties such as solubility, melting point, and boiling point.[1][2]

Brucine, a readily available, naturally occurring chiral alkaloid, is frequently employed as a resolving agent for racemic acids.[1] The fundamental principle involves an acid-base reaction between the racemic acid (a mixture of R- and S-enantiomers) and an enantiomerically pure chiral base, in this case, (-)-brucine. This reaction forms a mixture of two diastereomeric salts: [(R-acid)-(--brucine)] and [(S-acid)-(--brucine)]. These diastereomeric salts exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[1]

Once the less soluble diastereomeric salt has been isolated through crystallization, the enantiomerically pure acid can be regenerated by treatment with a strong acid, which protonates the brucine, breaking the salt and allowing for its removal.[1]

Mechanism of Chiral Recognition

The efficacy of chiral resolution by diastereomeric salt formation hinges on the degree of difference in the physicochemical properties of the diastereomers, which is a direct consequence of the molecular interactions within their crystal lattices. The chiral recognition mechanism is a complex interplay of various non-covalent interactions.

-

Ionic Interactions: The primary interaction is the ionic bond between the carboxylate anion of the acid and the protonated nitrogen atoms of the brucine molecule.

-

Hydrogen Bonding: Extensive hydrogen bonding networks are formed between the functional groups of the acid (e.g., hydroxyl, carboxyl) and the brucine molecule (e.g., methoxy (B1213986) groups, amide oxygen). The specific geometry and strength of these hydrogen bonds will differ between the two diastereomers.

-

Steric Hindrance and van der Waals Forces: The bulky and rigid structure of brucine creates a specific chiral environment. The different spatial arrangements of the substituents on the chiral center of the R- and S-enantiomers of the acid will lead to more or less favorable steric interactions and van der Waals contacts within the crystal lattice of the two diastereomers.

-

π-π Stacking and CH/π Interactions: Aromatic rings in the acid can engage in π-π stacking or CH/π interactions with the aromatic moieties of the brucine molecule, further contributing to the stability and packing of the crystal structure.[3]

The combination of these interactions leads to one diastereomer forming a more stable, less soluble crystal lattice, which precipitates from the solution, while the other remains in the mother liquor.

Quantitative Data in Chiral Resolution

The success of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (e.e.). The enantiomeric excess is a measure of the purity of the resolved enantiomer. The following table provides representative data for the chiral resolution of 2-chloromandelic acid, a key intermediate in the synthesis of the antiplatelet drug clopidogrel. While this specific example uses a different resolving agent, it illustrates the typical quantitative data obtained in such resolutions. The yield and e.e. are highly dependent on the specific racemic acid, the resolving agent, the solvent, and the crystallization conditions.

| Racemic Acid | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (±)-2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Isopropanol | (R)-acid salt | 70.3 | >99.5 |

| (±)-2-Chloromandelic Acid | D-O,O'-di-(p-toluoyl)-tartaric acid | Not specified | (R)-acid salt | Not specified | >99 |

Note: This data is illustrative and based on resolutions of 2-chloromandelic acid with resolving agents other than brucine.[4][5] Specific values for a brucine sulfate resolution would need to be determined experimentally.

Experimental Protocols

The following is a generalized experimental protocol for the chiral resolution of a racemic acid using brucine. A specific, detailed protocol for the resolution of (±)-2-chloromandelic acid using brucine is then provided as a practical example.

Generalized Protocol

-

Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., acetone (B3395972), methanol, ethanol). In a separate container, dissolve an equimolar or sub-equimolar amount of brucine (or this compound) in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. The crystallization process can be aided by seeding with a small crystal of the desired diastereomer or by placing the solution in a cold bath.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

-

Recrystallization (Optional but Recommended): To improve the enantiomeric purity of the isolated salt, it can be recrystallized from a suitable solvent.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl or H₂SO₄) to lower the pH to ~1-2. This will protonate the brucine, making it water-soluble, and regenerate the free carboxylic acid.

-

Extraction and Isolation: Extract the enantiomerically enriched acid with an organic solvent (e.g., diethyl ether, ethyl acetate). Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.

-

Recovery of the Resolving Agent: The aqueous layer containing the protonated brucine can be basified to recover the brucine, which can then be recycled.

Detailed Protocol: Resolution of (±)-2-Chloromandelic Acid with Brucine

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

(±)-2-Chloromandelic acid

-

Brucine (anhydrous)

-

Acetone

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation and Crystallization of the Diastereomeric Salt:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-2-chloromandelic acid in 100 mL of hot acetone.

-

In a separate flask, dissolve 21.1 g of anhydrous brucine in 100 mL of hot acetone.

-

Slowly add the hot brucine solution to the hot solution of the acid with constant stirring.

-

Allow the mixture to cool slowly to room temperature. Crystals of the less soluble diastereomeric salt should begin to form.

-

To maximize the yield, cool the flask in an ice bath for 1-2 hours.

-

Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold acetone.

-

-

Purification of the Diastereomeric Salt:

-

The collected crystals can be recrystallized from a minimal amount of hot acetone to improve their diastereomeric purity.

-

-

Liberation of (-)-2-Chloromandelic Acid:

-

Suspend the purified diastereomeric salt in 100 mL of water.

-

With vigorous stirring, slowly add 2 M HCl until the pH of the solution is approximately 1-2. All solids should dissolve.

-

Extract the aqueous solution with three 50 mL portions of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the ethyl acetate under reduced pressure to yield the enantiomerically enriched (-)-2-chloromandelic acid.

-

-

Analysis:

-

Determine the melting point and specific rotation of the product to assess its purity.

-

The enantiomeric excess can be determined by chiral HPLC analysis.

-

Visualizing the Process and Mechanism

Diagrams created using Graphviz (DOT language) help to visualize the workflow and the underlying principles of the chiral resolution process.

Experimental Workflow

Caption: A flowchart illustrating the key stages of chiral resolution by diastereomeric salt formation.

Mechanism of Diastereomeric Salt Formation

Caption: A diagram showing the formation of two distinct diastereomeric salts from a racemic acid and this compound.

Conclusion

Chiral resolution using this compound through diastereomeric salt formation remains a powerful and practical technique for obtaining enantiomerically pure acids. The success of this method is rooted in the principles of molecular recognition, where subtle differences in non-covalent interactions within the crystal lattice of the diastereomeric salts lead to significant differences in their solubility. A thorough understanding of these principles, combined with careful execution of the experimental protocol, is essential for achieving high yields and enantiomeric purities in research, development, and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Brucine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951) sulfate (B86663), the sulfate salt of the indole (B1671886) alkaloid brucine, is a compound of significant interest in various scientific domains. While structurally similar to strychnine, it exhibits lower toxicity, rendering it a valuable tool in pharmacological research and as a chiral resolving agent. This technical guide provides an in-depth overview of the physical and chemical properties of brucine sulfate, detailed experimental protocols for their determination, and a summary of its known biological activities, with a focus on relevant signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is typically available as a white to off-white crystalline powder. It exists in both anhydrous and hydrated forms, with the heptahydrate being a common variant. The compound's properties are crucial for its handling, storage, and application in research and development.

General Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][2] |

| Odor | Odorless | [1] |

| CAS Number | 4845-99-2 (anhydrous)[2], 60583-39-3 (heptahydrate) | [3] |

Molecular and Structural Data

| Property | Anhydrous this compound | This compound Heptahydrate | Source(s) |

| Molecular Formula | C₄₆H₅₄N₄O₁₂S | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [2][3] |

| Molecular Weight | 887.0 g/mol | 1013.11 g/mol | [2][3] |

| IUPAC Name | bis((4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one);sulfuric acid | bis((11S,18S,20R,21R,22S)-4,5-dimethoxy-12-oxa-8,17-diazaheptacyclo[15.5.2.0¹,¹⁸.0²,⁷.0⁸,²².0¹¹,²¹.0¹⁵,²⁰]tetracosa-2(7),3,5,14-tetraen-9-one) sulfuric acid heptahydrate | [2][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | ~180-185 °C (decomposes) | [3][5] |

| Solubility | Soluble in water, ethanol, and chloroform; slightly soluble in ether. 1 g in 75 g of cold water, 1 g in 10 g of hot water. | [1][5] |

| Stability | Stable under normal conditions. Decomposes when exposed to strong acids, bases, or oxidizing agents. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., distilled water, ethanol).

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range represents the melting point.[7]

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[8][9] Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for detailed structural assignments.[8][9]

Loss on Drying

This test determines the percentage of volatile matter (primarily water in the case of the heptahydrate) in a sample.[10][11]

Methodology:

-

Weighing: Accurately weigh a glass-stoppered weighing bottle that has been previously dried under the same conditions to be used in the test. Transfer about 1-2 g of the this compound sample into the bottle and weigh it accurately.

-

Drying: Place the open bottle (with the stopper also in the chamber) in a drying oven at a specified temperature (e.g., 105 °C) for a specified time (e.g., 6 hours).[3]

-

Cooling and Re-weighing: After drying, close the bottle inside the oven, transfer it to a desiccator to cool to room temperature, and then re-weigh it.

-

Calculation: The loss on drying is calculated as the percentage of weight loss.

Residue on Ignition

This test measures the amount of inorganic impurities in an organic substance.[12][13][14]

Methodology:

-

Crucible Preparation: Ignite a suitable crucible (e.g., porcelain, platinum) at 600 ± 50 °C for 30 minutes, cool it in a desiccator, and weigh it accurately.

-

Sample Addition and Charring: Accurately weigh 1-2 g of this compound into the crucible. Moisten the sample with a small amount of sulfuric acid and heat gently until the substance is thoroughly charred.

-

Ignition: Cool the crucible, add more sulfuric acid, and heat until white fumes are no longer evolved. Ignite the crucible at 600 ± 50 °C until all the carbon has been consumed.

-

Cooling and Weighing: Cool the crucible in a desiccator and weigh it. Repeat the ignition until a constant weight is achieved.

-

Calculation: The residue on ignition is calculated as a percentage of the initial sample weight.

Sensitivity to Nitrate (B79036) Test

This compound is used as a reagent for the colorimetric determination of nitrates. This test assesses its suitability for this purpose.[5][15][16][17][18]

Methodology:

-

Reagent Preparation: Dissolve 0.6 g of this compound in 50 mL of dilute sulfuric acid (2:1).

-

Standard Preparation: Prepare four test tubes. To each, add 50 mL of the this compound solution. Add known amounts of nitrate ion (e.g., 0 mg, 0.01 mg, 0.02 mg, and 0.03 mg) to the respective tubes.

-

Color Development: Heat the test tubes in a boiling water bath for 10 minutes. Cool them rapidly in an ice bath.

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at 410 nm, using the solution with no added nitrate as the blank.

-

Evaluation: The absorbance should be proportional to the nitrate concentration, indicating the sensitivity of the this compound reagent.

Biological Activity and Signaling Pathways

Brucine and its salts have been investigated for various biological activities, particularly their anti-tumor effects.

Anti-Tumor Activity

Brucine has been shown to inhibit the growth and proliferation of various cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways.

-

JNK Signaling Pathway: Brucine can induce apoptosis in multiple myeloma U266 cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and subsequent phosphorylation of c-Jun.[19]

-

Wnt/β-catenin Signaling Pathway: In colorectal cancer cells, brucine has been found to inhibit cell growth and migration by regulating the Wnt/β-catenin signaling pathway.[19]

-

KDR Signaling Pathway: Brucine can exert anti-angiogenic effects by down-regulating the phosphorylation of kinase insert domain receptor (KDR) and its downstream signaling molecules, including PKCα, PLCγ-1, and Raf1, thereby inhibiting the growth of colon cancer cells.[20]

Antimicrobial Activity

Recent studies have explored the potential of this compound as a bacteriostatic agent, showing its effectiveness against both standard and drug-resistant bacterial strains.[21][22]

Visualizations

Experimental Workflows

Signaling Pathways in Anti-Tumor Activity

Conclusion

This compound is a multifaceted compound with well-defined physical and chemical properties that are critical for its application in various scientific fields. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this substance. Furthermore, the elucidation of its interactions with biological signaling pathways continues to open new avenues for its potential therapeutic applications, particularly in oncology. This guide serves as a comprehensive resource for professionals engaged in the research and development of this compound and related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C46H54N4O12S | CID 24721400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound heptahydrate, 98+%, ACS reagent | Fisher Scientific [fishersci.ca]

- 4. 403290100 [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]

- 9. magritek.com [magritek.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. <731> LOSS ON DRYING [drugfuture.com]

- 12. Residue On Ignition Test - CD Formulation [formulationbio.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. usp.org [usp.org]

- 15. NEMI Method Summary - 352.1 [nemi.gov]

- 16. epa.gov [epa.gov]

- 17. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound | 4845-99-2 | Benchchem [benchchem.com]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Brucine Sulfate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for highly toxic compounds is paramount. This guide provides an in-depth overview of the core safety protocols, toxicological data, and emergency procedures for brucine (B1667951) sulfate (B86663).

Brucine sulfate, a salt of the indole (B1671886) alkaloid brucine, is a highly toxic compound that demands rigorous safety measures in a laboratory setting.[1][2] Due to its potential to cause severe adverse health effects, including fatality upon ingestion or inhalation, strict adherence to the handling guidelines outlined in this document is essential.[1][2]

Section 1: Toxicological Profile

Brucine's mechanism of action is analogous to that of strychnine (B123637), acting as a competitive antagonist at postsynaptic glycine (B1666218) receptors, primarily within the spinal cord.[3][4][5][6] Glycine is a major inhibitory neurotransmitter, and by blocking its action, brucine causes an unregulated increase in neuronal stimulation, leading to involuntary and severe muscle contractions.[4][5][6]

Symptoms of brucine intoxication include muscle spasms, convulsions, rhabdomyolysis (the breakdown of muscle tissue), and acute kidney injury.[3] The central nervous system is the primary target organ.[3][7]

Quantitative Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD50 | 15.4 mg/kg | Mouse | Intravenous | [7][8][9] |

| Probable Lethal Dose | 1 g | Human | - | [3] |

| Acute Toxicity | Category 2 (Fatal if swallowed) | - | Oral | [1][2][8] |

| Acute Toxicity | Category 2 (Fatal if inhaled) | - | Inhalation | [1][2][8] |

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and is fatal if swallowed or inhaled.[1][2][10] It is also harmful to aquatic life with long-lasting effects.[1][10]

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when the generation of dust is possible. Work should be conducted in a chemical fume hood.

-

Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.

-

Hand Protection: Wear appropriate protective gloves to prevent skin contact.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat and closed-toe shoes are mandatory.

Section 3: Safe Handling and Storage Procedures

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid the formation of dust.[10]

-

Do not breathe dust, vapor, mist, or gas.[10]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][10]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]

-

Store in a locked cabinet or a secure, restricted-access area.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]

Spill Response:

In the case of a spill, the following workflow should be followed:

Caption: A logical workflow for responding to a this compound spill.

Fire-Fighting Measures:

-

Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[4][10]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.

Section 5: Toxicological Pathway

The primary toxic effect of brucine is mediated through its interaction with glycine receptors in the central nervous system. The following diagram illustrates this inhibitory pathway.

Caption: The signaling pathway of this compound toxicity.

Section 6: Disposal Considerations

Waste material generated from this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[3]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.

References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. Brucine - Wikipedia [en.wikipedia.org]

- 4. Strychnine - Wikipedia [en.wikipedia.org]

- 5. calpoison.org [calpoison.org]

- 6. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | C46H54N4O12S | CID 24721400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a potential neurotoxic target - PMC [pmc.ncbi.nlm.nih.gov]

Brucine Sulfate as a Glycine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of brucine (B1667951) sulfate's role as a competitive antagonist of the glycine (B1666218) receptor (GlyR). It consolidates quantitative data on its binding affinity, details common experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of glycinergic neurotransmission and the development of novel therapeutics targeting the GlyR.

Introduction to Glycine Receptors and Brucine Sulfate (B86663)

The glycine receptor (GlyR) is a crucial mediator of inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2] As a member of the Cys-loop superfamily of ligand-gated ion channels, the GlyR is a pentameric complex that forms a chloride-selective channel.[1][3] Upon binding of the neurotransmitter glycine, the channel opens, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus reducing neuronal excitability.[1][2]

GlyRs are composed of various subunits, including four alpha (α1-α4) and one beta (β) subunit, which can assemble into homomeric or heteromeric receptors with distinct pharmacological properties. The α1β heteromer is the predominant adult isoform, while the α2 homomer is more prevalent during embryonic development.[3][4]

Brucine, an alkaloid structurally related to strychnine (B123637), acts as a competitive antagonist at the glycine binding site of the GlyR.[5] While it shares a similar mechanism of action with the more potent strychnine, brucine's lower toxicity and distinct pharmacological profile make it a valuable tool in the study of glycinergic signaling. Brucine sulfate is the salt form of brucine, often used in research due to its increased solubility.

Quantitative Analysis of this compound Antagonism

The antagonistic potency of this compound at different GlyR subtypes is a critical parameter for its use in research and drug development. The following tables summarize the available quantitative data, primarily Ki and IC50 values, derived from radioligand binding assays and electrophysiological studies.

| Compound | Receptor Subtype | Ki (µM) | Assay Type | Reference |

| Brucine | Human α1 GlyR | 1.4 | [³H]Strychnine Binding | (Jensen et al., 2006)[6] |

| Brucine | Human α1β GlyR | 1.7 | [³H]Strychnine Binding | (Jensen et al., 2006)[6] |

Signaling Pathways

The primary signaling event following GlyR activation is the influx of chloride ions. However, in certain cellular contexts, particularly in non-neuronal cells or during development, the downstream consequences can be more complex, involving changes in intracellular calcium concentration.

References

- 1. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The emerging role of glycine receptor α2 subunit defects in neurodevelopmental disorders [frontiersin.org]

- 4. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling Brucine Sulfate: A Technical Guide to its Discovery, Origin, and Scientific Applications

For Immediate Release

This technical guide provides a comprehensive overview of brucine (B1667951) sulfate (B86663), an alkaloid salt derived from the seeds of the Strychnos nux-vomica tree. This document, intended for researchers, scientists, and drug development professionals, delves into the historical discovery, natural origin, and detailed chemical properties of brucine sulfate. It further outlines key experimental protocols for its isolation and synthesis and explores its interactions with critical biological signaling pathways.

Discovery and Origin: A Historical Perspective

Brucine was first isolated in 1819 by the French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou from the bark of the Strychnos nux-vomica tree.[1] This discovery was part of their pioneering work on alkaloids, which also led to the isolation of strychnine (B123637) from the same source.[2][3] Brucine is structurally similar to strychnine but is less toxic.[2] The name "brucine" is derived from the genus Brucea, named after the Scottish explorer James Bruce who encountered the plant Brucea antidysenterica.[1]

The primary natural source of brucine is the seeds of Strychnos nux-vomica, a tree indigenous to India and Southeast Asia.[4][5] The seeds, commonly known as nux vomica, have a long history of use in traditional medicine, although their high toxicity requires careful handling and processing.[4]

Physicochemical Properties of Brucine and this compound

Brucine is an indole (B1671886) alkaloid with a complex molecular structure.[4] Its sulfate salt, this compound, is often used in laboratory settings due to its increased solubility in water compared to the free base.[6] The key physicochemical properties of both compounds are summarized in the tables below.

Table 1: Physicochemical Properties of Brucine

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆N₂O₄ | [1] |

| Molar Mass | 394.47 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 178 °C | [1] |

| Solubility | Soluble in ethanol, chloroform (B151607), and ether; sparingly soluble in water. | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄ | [7] |

| Molar Mass | 887.0 g/mol (anhydrous) | [8] |

| 1013.11 g/mol (heptahydrate) | [9][10] | |

| Appearance | White to off-white crystalline powder | [7][9] |

| Melting Point | ~180-185 °C (decomposes) | [9][11] |

| Solubility | Soluble in water, ethanol, and chloroform; slightly soluble in ether. | [7] |

Experimental Protocols

Extraction of Brucine from Strychnos nux-vomica Seeds

The following protocol outlines a general procedure for the extraction of brucine from its natural source. This method is based on solvent extraction and acid-base precipitation.

Materials:

-

Dried and powdered Strychnos nux-vomica seeds

-

Ethanol (95%)

-

Dilute sulfuric acid (e.g., 2%)

-

Ammonia (B1221849) solution

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Soxhlet apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Defatting: The powdered seeds are first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus.

-

Alkaloid Extraction: The defatted powder is then extracted with 95% ethanol, which can be done using a Soxhlet apparatus or through repeated maceration.[12]

-

Acid-Base Treatment: The ethanolic extract is concentrated under reduced pressure. The residue is then acidified with dilute sulfuric acid to convert the alkaloids into their water-soluble sulfate salts.

-

Purification: The acidic solution is filtered to remove insoluble matter. The filtrate is then made alkaline with an ammonia solution to precipitate the free alkaloids, including brucine and strychnine.

-

Solvent Extraction: The precipitated alkaloids are extracted into an organic solvent such as chloroform.[13]

-

Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid mixture.

-

Separation: Brucine can be separated from strychnine and other alkaloids using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[12][14]

Synthesis of this compound

This compound is typically prepared by reacting brucine with sulfuric acid.

Materials:

-

Purified brucine

-

Dilute sulfuric acid (e.g., 1 M)

-

Ethanol

-

Crystallization dish

Procedure:

-

Dissolve the purified brucine in a minimal amount of ethanol.

-

Slowly add a stoichiometric amount of dilute sulfuric acid to the ethanolic solution of brucine with constant stirring. The sulfate salt will precipitate out of the solution.

-

The mixture can be gently warmed to ensure complete reaction and then cooled to facilitate crystallization.

-

The precipitated this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

Signaling Pathways

Brucine exerts its biological effects through interaction with various cellular signaling pathways. Its most well-characterized interaction is as an antagonist of glycine (B1666218) receptors. Additionally, research has revealed its involvement in apoptosis-related pathways, particularly in the context of cancer research.

Antagonism of Glycine Receptors

Brucine, similar to strychnine, is a competitive antagonist of glycine receptors (GlyRs).[15] Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[15] GlyRs are ligand-gated chloride ion channels. The binding of glycine to its receptor opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which inhibits neuronal firing. By blocking the binding of glycine, brucine prevents this inhibitory signal, leading to neuronal excitation.

Induction of Apoptosis via the Mitochondrial Pathway

In various cancer cell lines, brucine has been shown to induce apoptosis (programmed cell death) through the intrinsic or mitochondrial pathway.[8] This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Key steps in this pathway initiated by brucine include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][11] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[8][11]

Modulation of other Signaling Pathways

Recent studies have implicated brucine in the modulation of several other signaling pathways involved in cancer progression, including:

-

JNK Signaling Pathway: Brucine can activate the c-Jun N-terminal kinase (JNK) pathway, which can lead to apoptosis in certain cancer cells.[2]

-

Wnt/β-catenin Signaling Pathway: In some cancers, brucine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and promotes cell proliferation.[2][9]

-

VEGFR2 Signaling Pathway: Brucine has been found to inhibit angiogenesis (the formation of new blood vessels) by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4]

These findings highlight the potential of brucine as a multi-target agent in cancer therapy, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Conclusion

This compound, a derivative of the naturally occurring alkaloid brucine, holds a significant place in the history of pharmacology and continues to be a valuable tool in modern research. Its well-defined chemical properties and the established protocols for its isolation and synthesis make it an accessible compound for scientific investigation. The elucidation of its interactions with key signaling pathways, particularly its role as a glycine receptor antagonist and an inducer of apoptosis, underscores its potential for further exploration in neuroscience and oncology. This technical guide provides a foundational resource for professionals seeking to understand and utilize this compound in their research and development endeavors.

References

- 1. Effects of brucine on mitochondrial apoptosis and expression of HSP70 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]

- 3. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical Method [keikaventures.com]

- 6. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 12. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Glycine Receptors [sigmaaldrich.com]

- 15. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Brucine Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951) sulfate (B86663), the salt of the alkaloid brucine, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility as a chiral resolving agent for racemic mixtures of acids is a cornerstone of stereochemistry.[1][2] A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data, a detailed experimental protocol for solubility determination, and a visualization of a key application workflow.

Data Presentation: Solubility of Brucine Sulfate

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Pyridine | Soluble |

| Ether | Slightly Soluble |

Experimental Protocols: Determination of a Solid's Solubility in an Organic Solvent

The following is a general experimental protocol for the quantitative determination of the solubility of a solid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of a solid compound in a specific organic solvent at a given temperature.

Materials:

-

The solid compound (e.g., this compound)

-

The desired organic solvent

-

Analytical balance

-

A temperature-controlled shaker or water bath

-

A calibrated thermometer

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Evaporating dish or beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that the solution becomes saturated.

-

Pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the undissolved solid.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or beaker. This step removes any remaining microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the solid. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has completely evaporated, a solid residue of the dissolved compound will remain.

-

Carefully weigh the evaporating dish with the dry residue.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved solid.

-

The solubility can then be calculated in various units, for example, as grams of solute per 100 mL of solvent:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for both the solute and the solvent for specific handling and safety information. This compound is highly toxic if ingested or inhaled.

Mandatory Visualization: Chiral Resolution Workflow

Brucine, a chiral base, is widely used to resolve racemic mixtures of acids. The process relies on the formation of diastereomeric salts, which have different physical properties, including solubility, allowing for their separation.

Caption: Workflow for the chiral resolution of a racemic acid using brucine.

References

An In-depth Technical Guide to the Toxicological Profile of Brucine Sulfate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of brucine (B1667951) sulfate (B86663), a potent alkaloid with significant applications in biomedical research. Due to its high toxicity, a thorough understanding of its effects is critical for safe handling and accurate experimental design. This document summarizes available quantitative data, outlines detailed experimental protocols for toxicological assessment, and provides visualizations of its mechanism of action and relevant experimental workflows.

Executive Summary

Brucine sulfate, the salt form of the indole (B1671886) alkaloid brucine, is a highly toxic compound primarily used in research as a selective antagonist of glycine (B1666218) receptors.[1][2] Its toxicological properties are similar to, though less potent than, strychnine. The primary hazard associated with this compound is acute toxicity following oral and inhalation exposure, targeting the central nervous system (CNS) and causing convulsions and respiratory failure.[3][4][5] Data on sub-chronic, chronic, genotoxic, and reproductive effects are limited, necessitating careful consideration and further study when planning long-term or specialized research applications. This guide consolidates the existing knowledge and provides standardized protocols for further toxicological evaluation.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate |

| CAS Number | 60583-39-3 (heptahydrate) |

| Molecular Formula | C₄₆H₅₂N₄O₈·H₂SO₄·7H₂O |

| Molecular Weight | 1013.11 g/mol |

| Appearance | Off-white crystalline powder |

| Solubility | Slightly soluble in boiling water |

Toxicological Profile

Acute Toxicity

This compound is classified as a highly toxic substance, with fatal outcomes reported upon ingestion or inhalation.[3][4] The primary target organ is the central nervous system.[3]

Quantitative Acute Toxicity Data

| Species | Route of Administration | LD₅₀ (Median Lethal Dose) | Reference |

| Mouse | Intravenous | 15.4 mg/kg | [3] |

| Rat (Brucine) | Oral | 1 mg/kg bw | [6] |

| Mouse (Brucine) | Oral | 150 mg/kg bw (male Swiss-Webster) | [6] |

| Rabbit (Brucine) | Oral | 4 mg/kg bw | [6] |

Note: The toxicity of this compound is expected to be similar to that of brucine.[6]

Clinical Signs of Acute Toxicity:

-

Muscle spasms and twitching

-

Convulsions[3]

-

Restlessness and excitement

-

Nausea and vomiting

-

Respiratory distress leading to failure

Sub-chronic and Chronic Toxicity

There is a notable lack of published sub-chronic and chronic toxicity data for this compound. Such studies, typically conducted over 90 days (sub-chronic) or longer (chronic), are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and understanding the potential for cumulative toxicity and identifying target organs after repeated exposure.

Genotoxicity

Data on the genotoxic potential of this compound are limited. Standard genotoxicity assessments are crucial to determine if a substance can cause genetic mutations, chromosomal damage, or aneuploidy.

Reproductive and Developmental Toxicity

There are currently no available data on the reproductive and developmental toxicity of this compound. These studies are necessary to evaluate the potential for adverse effects on fertility, pregnancy, and embryonic development.

Mechanism of Action and Signaling Pathways

The primary mechanism of brucine's neurotoxicity is its function as a competitive antagonist at strychnine-sensitive glycine receptors (GlyRs).[1][2] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem.

Glycine Receptor Antagonism Pathway:

-

Normal Inhibition: In the central nervous system, particularly the spinal cord, inhibitory interneurons release glycine into the synaptic cleft. Glycine binds to postsynaptic GlyRs, which are ligand-gated chloride ion (Cl⁻) channels.[7]

-

Hyperpolarization: The binding of glycine opens the GlyR channel, leading to an influx of Cl⁻ into the postsynaptic neuron. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

-

Brucine Interference: this compound competitively binds to the glycine binding site on the GlyR, preventing glycine from binding.[1]

-

Disinhibition: By blocking the binding of glycine, brucine prevents the influx of Cl⁻ and the subsequent hyperpolarization. This leads to a state of disinhibition, where motor neurons are hyperexcitable.

-

Clinical Manifestation: The hyperexcitability of motor neurons results in the characteristic symptoms of brucine poisoning, including severe muscle spasms, convulsions, and ultimately, death from respiratory muscle paralysis.[5]

Caption: Mechanism of this compound neurotoxicity via glycine receptor antagonism.

Recommended Experimental Protocols

Given the data gaps in the toxicological profile of this compound, the following standardized OECD guidelines are recommended for conducting necessary safety assessments.

Acute Oral Toxicity Study (as per OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method to estimate the acute oral toxicity of a substance.

-

Animals: Healthy, young adult rodents (rats are preferred), nulliparous and non-pregnant females.

-

Housing: House animals individually or in small groups with controlled temperature (22°C ± 3°C) and humidity (30-70%).

-

Fasting: Fast animals overnight (for rats) prior to dosing, with access to water.

-

Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).

-

Administration: Administer a single oral dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Pay close attention during the first 24 hours.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Endpoint: The LD₅₀ is estimated based on the number of animal deaths at different dose levels.

Caption: Experimental workflow for an acute oral toxicity study (OECD 423).

Sub-chronic Oral Toxicity Study (as per OECD Guideline 408)

This 90-day study provides information on the toxic effects of repeated oral exposure.

-

Animals: Typically rats, with at least 10 males and 10 females per group.

-

Dose Groups: A control group and at least three dose levels. The highest dose should induce toxicity but not excessive mortality. The lowest dose should not produce any evidence of toxicity.

-

Administration: Administer the test substance daily for 90 days via diet, drinking water, or gavage.

-

Observations:

-

Daily: Clinical signs of toxicity.

-

Weekly: Body weight and food/water consumption.

-

At termination: Hematology, clinical biochemistry, and urinalysis.

-

-

Pathology: Conduct a full gross necropsy on all animals. Perform histopathological examination of the target organs identified and all major tissues from the control and high-dose groups.

-

Endpoint: Determine the NOAEL and characterize the dose-response relationship.

Genotoxicity Assessment

A standard battery of tests is recommended to assess the genotoxic potential.

This in vitro test assesses the potential of a substance to induce gene mutations.

-

Test System: Use several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[8][9]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[9][10]

-

Procedure:

-

Expose the bacterial strains to at least five different concentrations of this compound.

-

Use both a plate incorporation method and a pre-incubation method.[11]

-

Plate the treated bacteria on a minimal agar (B569324) medium lacking the essential amino acid.

-

-

Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.[10]

Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.

This assay identifies substances that cause structural chromosome damage in cultured mammalian cells.[12][13]

-

Test System: Use cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[13][14]

-

Metabolic Activation: Conduct the test with and without an S9 mix.

-

Procedure:

-

Expose cell cultures to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.

-

After exposure, treat cells with a metaphase-arresting substance (e.g., colcemid).

-

Harvest, stain, and prepare metaphase cells for microscopic analysis.

-

-

Endpoint: A positive result is a statistically significant, dose-dependent increase in the percentage of cells with structural chromosome aberrations.[15]

This test detects damage to chromosomes or the mitotic apparatus in vivo.[16][17][18]

-

Animals: Typically mice or rats. Use at least 5 analyzable animals per sex per group.[19]

-

Administration: Expose animals to the test substance, usually via two closely spaced doses.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate times after the final dose.

-

Analysis: Prepare and stain slides to visualize micronuclei in immature (polychromatic) erythrocytes. An increase in the frequency of micronucleated cells indicates chromosomal damage.[16][20]

-

Endpoint: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls.[17]

Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 421)

This screening test provides initial information on potential effects on reproductive function and development.[21][22][23]

-

Animals: Use groups of at least 10 male and 10 female rats.

-

Dosing Period:

-

Mating: Pair animals (1 male to 1 female).

-

Observations: Monitor parental animals for clinical signs, body weight, and food consumption.[21] Evaluate mating performance, fertility, length of gestation, and parturition.

-

Offspring Assessment: Examine litters for clinical signs, viability, sex ratio, and body weight.

-

Pathology: Conduct a gross necropsy on all parental animals. Perform detailed histopathology of the reproductive organs.[21][25]

-

Endpoint: Assess effects on male and female fertility, maternal toxicity, and developmental toxicity in the offspring.

Conclusion and Recommendations

This compound is a valuable research tool with a well-defined primary mechanism of action as a glycine receptor antagonist. However, its toxicological profile is incomplete. The acute toxicity is high, and appropriate safety precautions are mandatory. Significant data gaps exist for sub-chronic and chronic toxicity, genotoxicity, and reproductive/developmental toxicity.

It is strongly recommended that researchers planning to use this compound in applications involving long-term exposure or in systems where genetic or reproductive integrity is a concern, either consult existing literature on structurally related compounds or conduct appropriate toxicological studies following standardized guidelines, such as those provided by the OECD. The protocols outlined in this guide provide a framework for such essential investigations, ensuring both the safety of laboratory personnel and the integrity of the research data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. This compound | C46H54N4O12S | CID 24721400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Frontiers | Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology [frontiersin.org]

- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. nib.si [nib.si]

- 9. enamine.net [enamine.net]

- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. criver.com [criver.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. inotiv.com [inotiv.com]

- 19. oecd.org [oecd.org]

- 20. Micronucleus test - Wikipedia [en.wikipedia.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Brucine Sulfate: An In-depth Technical Guide to Degradation Pathways and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951) sulfate (B86663), the salt of the indole (B1671886) alkaloid brucine, is utilized in various chemical and pharmaceutical applications. Its stability is a critical parameter for ensuring safety, efficacy, and shelf-life in any formulation. This technical guide provides a comprehensive overview of the stability of brucine sulfate under various stress conditions as mandated by international guidelines (e.g., ICH Q1A). It outlines the principles of forced degradation, details plausible degradation pathways based on the molecule's functional groups, and provides exemplary protocols for conducting stability-indicating studies. While specific experimental degradation data for brucine is not widely published, this guide synthesizes established chemical principles to predict its behavior under hydrolytic, oxidative, photolytic, and thermal stress, offering a robust framework for researchers.

Introduction to Brucine and its Stability

Brucine (2,3-dimethoxystrychnine) is a toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1][2] It shares a close structural relationship with strychnine (B123637). This compound is the sulfate salt form, which offers improved aqueous solubility over the brucine free base.[3] In an aqueous solution, this compound is expected to dissociate, making the stability of the brucine molecule itself the primary determinant of the product's overall stability profile.[3]

Understanding the degradation pathways is crucial for several reasons:

-

Safety: Degradation products may have different toxicological profiles than the parent molecule.

-

Efficacy: Degradation reduces the concentration of the active substance.

-

Method Development: Knowledge of potential degradants is essential for developing and validating stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately quantify the drug substance in the presence of its impurities and degradation products.[3][4]

-

Formulation and Storage: Insights into chemical stability help in designing stable formulations, selecting appropriate packaging, and defining storage conditions and shelf-life.[5]

Brucine is reported to be considerably stable in acidic conditions (pH 1 to 7.8) and is not expected to undergo significant hydrolysis under neutral environmental conditions.[3] However, forced degradation studies, which employ more extreme conditions, are necessary to systematically identify potential degradation pathways.[5][6]

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger degradation.[7] The goal is to generate potential degradation products that might form under long-term storage and to establish the specificity of analytical methods.[5] Standard stress conditions include acid and base hydrolysis, oxidation, heat, and exposure to light.[8] A target degradation of 5-20% is generally considered optimal to obtain sufficient amounts of degradants for analysis without causing unrealistic further decomposition.[7]

Predicted Degradation Pathways of Brucine

Based on the chemical structure of brucine, which includes tertiary amines, a lactam (cyclic amide) ring, ether linkages, and an electron-rich aromatic ring, several degradation pathways can be predicted.

Oxidative Degradation

The brucine molecule contains two tertiary amine nitrogens, which are susceptible to oxidation. The most probable oxidative degradation pathway involves the formation of N-oxides, a common metabolic and degradation route for such compounds.[1][9] Hydrogen peroxide is a frequently used stressor for this purpose.[9]

-

Predicted Product: Brucine N-oxide.

-

Mechanism: The lone pair of electrons on the nitrogen atom attacks the oxidant (e.g., hydrogen peroxide), leading to the formation of a new N-O bond.

Hydrolytic Degradation (Acidic and Alkaline)

Brucine contains a lactam (a cyclic amide) within its complex ring structure. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would result in the opening of the ring to form a carboxylic acid and an amine.[10] Generally, amides are more resistant to hydrolysis than esters.[10] Significant degradation would likely require heating in the presence of a strong acid or base.

-

Predicted Product: A ring-opened carboxylic acid derivative (Brucinic acid, by analogy to strychninic acid from strychnine).

-

Mechanism:

-

Acid-catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

-

Photolytic and Thermal Degradation

-

Photolytic Degradation: Exposure to UV or visible light can induce complex degradation pathways, often involving free radical mechanisms.[11] For a complex molecule like brucine, this could lead to a variety of products, including polymers or isomers, and is difficult to predict without experimental data. Photodegradation studies are typically performed by exposing the drug to a light source under controlled conditions.[12]

-

Thermal Degradation: At elevated temperatures, brucine may undergo decomposition. When heated, brucine is known to emit toxic fumes of nitrogen oxides.[13] Thermal degradation can lead to complex fragmentation of the molecule.

Quantitative Stability Data (Illustrative)

While specific quantitative data from forced degradation studies of this compound is not available from the literature search, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended to demonstrate expected trends.

| Stress Condition | Reagent/Parameters | Duration (hours) | Temperature | Degradation (%) | Degradation Products Detected |

| Acid Hydrolysis | 0.1 M HCl | 24 | 80 °C | ~ 8% | 1 Major, 1 Minor |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 | 60 °C | ~ 12% | 1 Major, 2 Minor |

| Oxidative | 6% H₂O₂ | 24 | Room Temp | ~ 15% | 1 Major (likely N-oxide) |

| Thermal | Solid State | 48 | 105 °C | ~ 5% | 2 Minor |

| Photolytic | Solid State | 72 | 25 °C | ~ 4% | 1 Minor |

| Photolytic | Solution (Methanol) | 24 | 25 °C | ~ 9% | 2 Minor, Trace polymer |

Experimental Protocols (Exemplary)

The following are detailed, exemplary protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on the observed stability of their specific sample.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol (B129727) or a methanol:water mixture. This stock solution is then used for the individual stress studies.

Acid Hydrolysis

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Reflux the solution in a water bath set to 80°C for 24 hours.

-

After cooling to room temperature, carefully neutralize the solution with an appropriate volume of 0.2 M NaOH.

-

Dilute to the final volume with the solvent mixture.

-

Analyze using a validated stability-indicating HPLC method.

Alkaline Hydrolysis

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Keep the solution in a water bath at 60°C for 8 hours.

-

After cooling, neutralize the solution with an appropriate volume of 0.2 M HCl.

-

Dilute to the final volume and analyze by HPLC.

Oxidative Degradation

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 12% hydrogen peroxide (H₂O₂) solution to achieve a final concentration of 6% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to the final volume and analyze immediately by HPLC.

Thermal Degradation

-

Accurately weigh about 10 mg of this compound solid into a glass vial.

-

Place the open vial in a thermostatically controlled oven at 105°C for 48 hours.

-

After cooling, dissolve the sample in a known volume of solvent to achieve the target concentration and analyze by HPLC.

Photolytic Degradation

-

Expose a thin layer of solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

-

After exposure, dissolve both the stressed and control samples and analyze by HPLC.

Conclusion

This guide provides a foundational understanding of the potential degradation pathways and stability of this compound. While specific, published experimental data is scarce, the application of fundamental organic chemistry principles allows for the prediction of likely degradation products under hydrolytic and oxidative stress. The primary predicted degradants are the ring-opened product from lactam hydrolysis and the N-oxide from oxidation of the tertiary amine centers. The provided exemplary protocols and workflow diagrams offer a practical starting point for researchers to design and execute robust forced degradation studies. Such studies are indispensable for ensuring the quality, safety, and efficacy of any product containing this compound and are a regulatory requirement for pharmaceutical development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Brucine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ijtsrd.com [ijtsrd.com]

- 5. researchgate.net [researchgate.net]

- 6. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 7. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Spectrophotometric study of strychnine and of brucine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]

- 12. ajpaonline.com [ajpaonline.com]

- 13. Brucine (PIM 082) [inchem.org]

An In-depth Technical Guide to the Brucine Sulfate Method for Nitrate Detection in Water Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brucine (B1667951) sulfate (B86663) method, a well-established colorimetric technique for the quantitative determination of nitrates in various water samples. The document outlines the underlying chemical principles, a detailed experimental protocol, and critical data for researchers and scientists.

Principle of the Method

The brucine sulfate method is a colorimetric analysis used for determining the concentration of nitrate (B79036) ions in a sample. The core of this method lies in the reaction between nitrate ions and this compound in a highly acidic environment (approximately 13 N sulfuric acid) and at an elevated temperature (100°C).[1][2] This reaction produces a yellow-colored complex. The intensity of the resulting yellow color is directly proportional to the concentration of nitrate in the sample. The absorbance of this colored solution is measured using a spectrophotometer at a wavelength of 410 nm.[1][2][3] Precise control of the reaction temperature is extremely critical to ensure accurate and reproducible results.[1][2]

Quantitative Data Summary

The key quantitative parameters and conditions for the this compound method are summarized in the table below for easy reference and comparison.

| Parameter | Value / Condition | Notes |

| Analyte | Nitrate-Nitrogen (NO₃⁻-N) | - |

| Applicable Concentration Range | 0.1 to 2.0 mg/L | Samples with higher concentrations must be diluted.[1][2][4] |

| Wavelength of Measurement (λmax) | 410 nm | For the yellow-colored complex.[1][2][3] |

| Reaction Medium | 13 N Sulfuric Acid (H₂SO₄) | Provides the necessary acidic environment for the reaction.[1][2] |

| Reaction Temperature | 100°C (Boiling Water Bath) | Temperature control is highly critical for color development.[1][2][5] |

| Reaction Time | Exactly 25 minutes | Precise timing is essential for consistent results.[1] |

| Beer's Law Compliance | The color reaction does not always follow Beer's Law. | A standard curve must be prepared for each batch of samples.[1][6] |

| Sample Holding Time | 24 hours at 4°C. Up to 48 hours if preserved with H₂SO₄. | Analyze as soon as possible.[1][2] |

| Detection Limit | ~0.1 mg/L | Varies slightly depending on laboratory conditions.[2] |

Interferences and Mitigation

Several substances can interfere with the accuracy of the this compound method. Understanding and mitigating these interferences is crucial for reliable results.

-

Dissolved Organic Matter: Can cause an "off-color" in the strong acid solution. This is corrected by preparing a separate sample blank containing all reagents except for the brucine-sulfanilic acid reagent.[1][5]

-

Salinity: The effect of high salt concentrations is eliminated by adding a standardized sodium chloride solution to all blanks, standards, and samples.[1][5]

-

Strong Oxidizing and Reducing Agents: These agents interfere with the color-forming reaction.[1][5]

-

Residual Chlorine: A common oxidizing agent in treated water, its interference is removed by the addition of sodium arsenite.[1][5][6]

-

Nitrite (B80452): Interference from nitrite is effectively eliminated by the sulfanilic acid included in the color reagent, which converts nitrite to a harmless diazonium salt.[6]

-

Iron (Fe²⁺, Fe³⁺) and Manganese (Mn⁴⁺): These ions can cause slight positive interferences, but their effect is generally negligible at concentrations below 1 mg/L.[1][5]

-

Uneven Heating: Inconsistent heating of samples and standards during the color development stage will lead to erratic and unreliable results. Using a well-controlled, uniformly heating water bath is essential.[1][5]

Caption: Logical diagram of the brucine-nitrate reaction and key interferences.

Experimental Protocol

4.1 Apparatus and Equipment

-

Spectrophotometer suitable for measurements at 410 nm, with a light path of 1 cm or longer.[1]

-